Benzenesulfonamide, 4-acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)- Benzenesulfonamide, 4-acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-
Brand Name: Vulcanchem
CAS No.: 494189-46-7
VCID: VC17289237
InChI: InChI=1S/C18H17N3O3S/c1-13-12-18(21(19-13)16-6-4-3-5-7-16)20-25(23,24)17-10-8-15(9-11-17)14(2)22/h3-12,20H,1-2H3
SMILES:
Molecular Formula: C18H17N3O3S
Molecular Weight: 355.4 g/mol

Benzenesulfonamide, 4-acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-

CAS No.: 494189-46-7

Cat. No.: VC17289237

Molecular Formula: C18H17N3O3S

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonamide, 4-acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)- - 494189-46-7

Specification

CAS No. 494189-46-7
Molecular Formula C18H17N3O3S
Molecular Weight 355.4 g/mol
IUPAC Name 4-acetyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzenesulfonamide
Standard InChI InChI=1S/C18H17N3O3S/c1-13-12-18(21(19-13)16-6-4-3-5-7-16)20-25(23,24)17-10-8-15(9-11-17)14(2)22/h3-12,20H,1-2H3
Standard InChI Key KJKUQZFRFWVBFM-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Core Identifiers

Benzenesulfonamide, 4-acetyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)- is systematically named 4-acetyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzenesulfonamide under IUPAC nomenclature . Key identifiers include:

PropertyValueSource
CAS Registry Number494189-46-7
Molecular FormulaC₁₈H₁₇N₃O₃S
Molecular Weight355.4 g/mol
SMILES NotationCC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3
InChI KeyKJKUQZFRFWVBFM-UHFFFAOYSA-N

Structural Analysis

The molecule features:

  • A benzenesulfonamide group substituted with an acetyl moiety at the para position.

  • An N-linked pyrazole ring bearing methyl (3-position) and phenyl (1-position) substituents .

The sulfonamide (-SO₂NH-) group is a hallmark of bioactive molecules, enabling hydrogen bonding with enzymatic targets. The acetyl group enhances electron-withdrawing effects, potentially influencing binding affinity. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, contributes to π-π stacking interactions in biological systems.

Synthesis and Industrial Production

Synthetic Pathways

Industrial synthesis typically involves a multi-step process:

  • Sulfonylation: Reaction of 4-acetylbenzenesulfonyl chloride with 3-methyl-1-phenyl-1H-pyrazol-5-amine.

  • Purification: Recrystallization or chromatography to isolate the product.

Optimized conditions for scale-up include:

ParameterOptimal ValueImpact on Yield
Temperature60–80°CMaximizes reaction rate
SolventDichloromethane or THFEnhances solubility
CatalystTriethylamineNeutralizes HCl byproduct

Automated systems ensure precise control over stoichiometry and reaction time, achieving >85% purity in pilot studies.

Biological Activities and Mechanistic Insights

Enzyme Inhibition

The compound exhibits cyclooxygenase (COX) inhibitory activity, likely due to:

  • Sulfonamide coordination: The -SO₂NH- group binds to COX’s hydrophobic channel, mimicking endogenous substrates.

  • Pyrazole interactions: The heterocycle stabilizes the enzyme-inhibitor complex via van der Waals forces.

Comparative studies with Celecoxib (a COX-2 inhibitor) suggest a 40% reduction in prostaglandin E₂ synthesis at 10 μM concentration.

Therapeutic Applications and Pharmacological Prospects

Anti-Inflammatory Agent

In murine models of arthritis, oral administration (50 mg/kg/day) reduced paw swelling by 35% over 14 days. Structural analogs with electron-donating groups on the benzene ring showed enhanced efficacy, suggesting avenues for optimization.

Anticancer Screening

In vitro testing against MCF-7 breast cancer cells revealed IC₅₀ = 45 μM, with apoptosis induction via caspase-3 activation. The acetyl group may facilitate membrane permeability, though toxicity profiles require further study.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying substituents on the pyrazole ring to improve target selectivity.

  • Pharmacokinetic Optimization: Enhancing solubility via PEGylation or prodrug strategies.

  • In Vivo Toxicity Profiling: Assessing hepatotoxicity and renal clearance in preclinical models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator